2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Overview
Description
2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Industrial Applications of Nicotinic Acid
Nicotinic acid, a vital nutrient known for its role as an antipelagic agent, is industrially produced primarily through the oxidation of 5-ethyl-2-methylpyridine. Considering environmental sustainability, research has explored ecological methods for producing nicotinic acid from commercially available raw materials, highlighting the need for green chemistry approaches in its industrial production. This reflects an ongoing effort to develop environmentally friendly production technologies for nicotinic acid, which may extend to its derivatives including 2-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Nicotinic Acid Derivatives
The synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function has been developed, showcasing the chemical versatility of nicotinic acid derivatives. This involves coupling 2-cyanonicotinic acid with methyl esters of l-α-amino acids, leading to pseudopeptides with potential applications in medicinal chemistry and drug design. Such synthetic advancements underscore the compound's utility in creating bioactive molecules with tailored properties (Ovdiichuk et al., 2015).
Antimicrobial Activity of 2-Aminothiophene Derivatives
Research into 2-aminothiophene derivatives, related to the thiophene moiety in this compound, indicates significant antimicrobial and antifungal properties. This highlights the potential of such compounds in developing new therapeutic agents, suggesting that derivatives of nicotinic acid could also possess valuable biological activities (Prasad et al., 2017).
Nicotinic Acid in Heterocyclic Synthesis
Nicotinic acid esters have been utilized in the synthesis of various heterocyclic compounds, demonstrating the role of nicotinic acid derivatives in organic chemistry and drug synthesis. The transformation of pyridine-2(1H)-thione derivatives into thieno[2, 3-b]pyridines and other heterocycles illustrates the compound's applicability in creating structurally diverse molecules with potential pharmaceutical significance (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease .
Mode of Action
It’s worth noting that similar compounds interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to have bactericidal and fungicidal activity, suggesting they may interact with biochemical pathways related to bacterial and fungal growth .
Result of Action
Similar compounds have been found to stimulate the growth of sunflower seedlings and act as antidotes to the herbicide 2,4-b .
Properties
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-14(9-5-7-17-8-9)11-10(12(15)16)4-3-6-13-11/h3-4,6,9H,2,5,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHHEUSHYEKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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